

# Application Note: Hexane-Isopropanol Extraction for Apolar Lipids such as Cholesteryl Esters

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## Compound of Interest

Compound Name: CE(20:3(8Z,11Z,14Z))

Cat. No.: B1255059

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## Introduction

The accurate analysis of lipids from biological matrices is fundamental for research in various fields, including drug development and clinical diagnostics. The choice of lipid extraction method is critical as it significantly influences the composition of the extracted lipidome. For apolar lipids, such as triacylglycerides (TAGs) and cholesteryl esters (CEs), a solvent system with high lipophilicity is required for efficient extraction. The hexane-isopropanol method, a modification of the protocol originally developed by Hara and Radin, offers an effective and less toxic alternative to traditional chloroform-based methods like Folch and Bligh and Dyer for the selective extraction of these nonpolar lipid classes.<sup>[1][2]</sup> This application note provides a detailed protocol for the extraction of apolar lipids, including CE(20:3), from biological samples using a hexane-isopropanol solvent system.

## Principle of the Method

The hexane-isopropanol extraction method leverages the principle of "like dissolves like". Hexane, a nonpolar solvent, efficiently solubilizes apolar lipids. Isopropanol, a moderately polar solvent, facilitates the extraction process by disrupting hydrogen bonds and van der Waals forces between lipids and proteins in cell membranes and lipoproteins, thereby releasing the lipids into the solvent phase. The combination of these two solvents creates a system that is highly effective for the extraction of hydrophobic lipids while minimizing the co-extraction of more polar lipids and aqueous contaminants.

# Protocols and Methodologies

## I. Materials and Reagents

- Solvents:
  - n-Hexane (HPLC grade)
  - Isopropanol (2-Propanol, HPLC grade)
- Reagents:
  - Butylated hydroxytoluene (BHT) - as an antioxidant (optional but recommended)
  - Deionized water
  - Nitrogen gas (for drying)
- Equipment:
  - Glass centrifuge tubes with PTFE-lined caps
  - Vortex mixer
  - Refrigerated centrifuge
  - Pipettes and tips
  - Sample homogenizer (for tissue samples)
  - Solvent evaporator (e.g., nitrogen evaporator)

## II. Reagent Preparation

- Extraction Solvent (Hexane:Isopropanol 3:2, v/v):
  - In a clean glass bottle, combine 60 mL of n-hexane with 40 mL of isopropanol.

- If desired, add BHT to the hexane to a final concentration of 50 µg/mL to prevent lipid oxidation.[\[3\]](#)
- Mix thoroughly and store in a tightly sealed container at room temperature.

### III. Sample Preparation

- Plasma/Serum: Use a precise volume (e.g., 50-100 µL) of plasma or serum directly for the extraction.
- Cell Culture:
  - Harvest cells and wash with phosphate-buffered saline (PBS) to remove media components.
  - Resuspend the cell pellet in a known volume of PBS or water.
  - An aliquot of the cell suspension can be used for extraction.
- Tissues:
  - Weigh a small piece of tissue (e.g., 10-50 mg).
  - Add a suitable volume of cold PBS or water.
  - Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.

### IV. Step-by-Step Extraction Protocol

This protocol is adapted from established methods for apolar lipid extraction.[\[3\]](#)

- Solvent Addition: To your prepared sample (e.g., 100 µL of plasma, cell suspension, or tissue homogenate) in a glass centrifuge tube, add 800 µL of ice-cold hexane:isopropanol (3:2, v/v).
- Incubation and Mixing: Vortex the mixture briefly and incubate on ice for 20 minutes, with occasional vortexing during this period.[\[3\]](#)

- **Phase Separation:** Centrifuge the mixture at 2,000 x g for 5 minutes at 4°C.[3] This will separate the mixture into an upper organic phase (containing the lipids) and a lower aqueous phase.
- **Collection of Organic Phase:** Carefully collect the upper organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the lower aqueous phase or the protein pellet at the interface.
- **Re-extraction (Optional but Recommended):** To maximize the recovery of apolar lipids, a second extraction of the lower aqueous phase can be performed. Add 200 µL of hexane to the remaining lower phase, vortex for 1 minute, and centrifuge again at 2,000 x g for 5 minutes.[3]
- **Combine Organic Phases:** Collect the upper organic phase from the re-extraction step and combine it with the first organic extract.
- **Washing Step:** To remove any co-extracted polar contaminants, add 150 µL of deionized water to the combined organic phases, vortex briefly, and centrifuge at 2,000 x g for 5 minutes.[3]
- **Final Collection:** Transfer the final upper organic phase to a new tube.
- **Drying:** Evaporate the solvent from the lipid extract to dryness under a gentle stream of nitrogen gas.
- **Reconstitution:** Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., isopropanol, chloroform:methanol 1:1, or the initial mobile phase of your LC-MS system).

## Data Presentation

The hexane-isopropanol method shows high efficiency for the extraction of apolar lipids. A comparative study of five different lipid extraction solvent systems on human LDL demonstrated the superiority of the hexane-isopropanol method for certain lipid classes.[3]

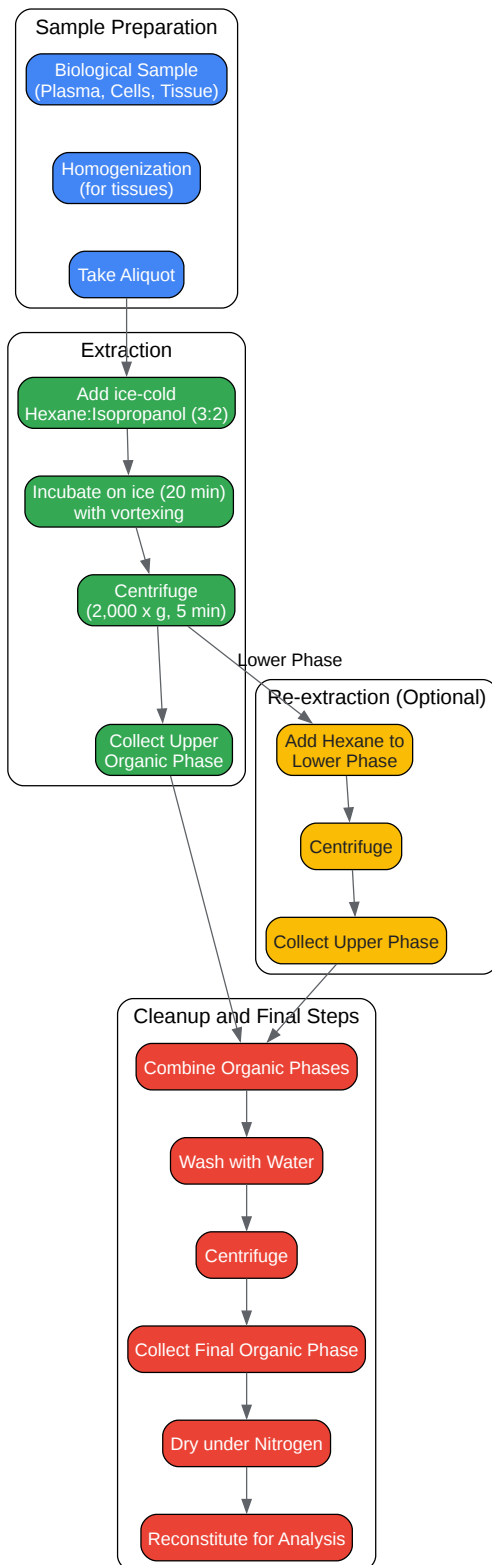
Table 1: Relative Extraction Efficiency of Hexane-Isopropanol Compared to Other Methods

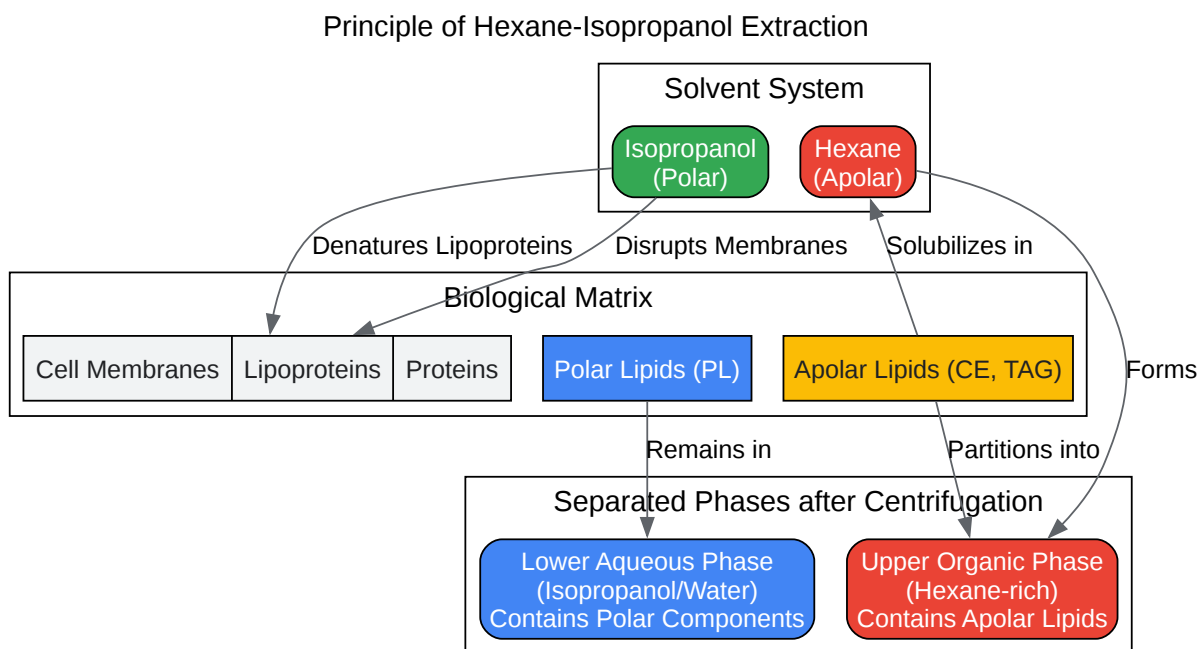
Lipid Class	Hexane-Isopropanol Method	Folch Method	Bligh and Dyer Method	Methanol-TBME Method
Triacylglycerides (TAGs)	Excellent	Good	Good	Good
Cholesteryl Esters (CEs)	Excellent	Good	Good	Good
Free Fatty Acids (FFAs)	Excellent	Moderate	Moderate	Moderate
Phosphatidylcholines (PCs)	Moderate	Excellent	Excellent	Good
Phosphatidylinositols (PIs)	Poor	Excellent	Good	Moderate
Ceramides (Cer)	Poor	Excellent	Good	Good

This table is a qualitative summary based on findings that the hexane-isopropanol method is particularly suitable for the extraction of FFAs, TAGs, and CEs due to their hydrophobicity.[3] In contrast, methods like the Folch method are more effective for a broader range of lipid classes, including more polar ones.[3]

## Visualizations

## Experimental Workflow for Apolar Lipid Extraction





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## References

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